(4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole
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Overview
Description
(4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique fused ring structure, which combines an indole moiety with an indene system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted indole and an indene derivative, the cyclization can be induced using Lewis acids like aluminum chloride or strong bases like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the compound.
Substitution: Electrophilic substitution reactions are common, where substituents like halogens or alkyl groups can be introduced using reagents such as halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction typically results in fully hydrogenated indenoindole compounds.
Scientific Research Applications
(4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Indole: A simpler structure with a single indole ring.
Indene: A related compound with an indene ring system.
Carbazole: Another fused ring system with similar properties.
Uniqueness
What sets (4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole apart is its unique fused ring structure, which combines features of both indole and indene. This gives it distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H13N |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
(4bS,9bR)-4b,5,9b,10-tetrahydroindeno[1,2-b]indole |
InChI |
InChI=1S/C15H13N/c1-2-6-11-10(5-1)9-13-12-7-3-4-8-14(12)16-15(11)13/h1-8,13,15-16H,9H2/t13-,15-/m1/s1 |
InChI Key |
AABLMOXKAOXTGJ-UKRRQHHQSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H](C3=CC=CC=C31)NC4=CC=CC=C24 |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)NC4=CC=CC=C24 |
Origin of Product |
United States |
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